molecular formula C6H6ClN3O B13701663 N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride

N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride

Cat. No.: B13701663
M. Wt: 171.58 g/mol
InChI Key: DBFLJCVBYFGWSL-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClN3O. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride typically involves the reaction of 2-methylpyrimidine-5-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-methylpyrimidine-5-carbimidoyl Chloride is unique due to its specific substitution pattern and the presence of both hydroxyl and chloride functional groups. This combination of features gives it distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-hydroxy-2-methylpyrimidine-5-carboximidoyl chloride

InChI

InChI=1S/C6H6ClN3O/c1-4-8-2-5(3-9-4)6(7)10-11/h2-3,11H,1H3

InChI Key

DBFLJCVBYFGWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(=NO)Cl

Origin of Product

United States

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